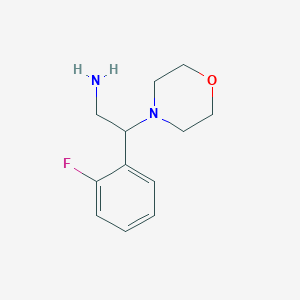

2-(2-Fluorophenyl)-2-(morpholin-4-yl)ethan-1-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(2-Fluorophenyl)-2-(morpholin-4-yl)ethan-1-amine is an organic compound that features a fluorinated phenyl ring and a morpholine moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluorophenyl)-2-(morpholin-4-yl)ethan-1-amine typically involves the following steps:

Formation of the Fluorinated Phenyl Intermediate: The starting material, 2-fluorophenylboronic acid, can be synthesized through various methods, including the reaction of phenylmagnesium bromide with trimethyl borate, followed by hydrolysis.

Coupling Reaction: The fluorinated phenyl intermediate is then coupled with a morpholine derivative using a Suzuki-Miyaura coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

2-(2-Fluorophenyl)-2-(morpholin-4-yl)ethan-1-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.

Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted phenyl derivatives.

Applications De Recherche Scientifique

Pharmaceutical Development

This compound serves as a crucial building block in the synthesis of pharmaceutical agents, particularly those targeting neurological disorders. Its structural attributes allow it to interact effectively with biological targets, enhancing its potential as a therapeutic agent. Research indicates that derivatives of this compound exhibit significant activity against various neurological conditions, including depression and anxiety disorders .

Mechanism of Action

The mechanism of action involves interactions with specific receptors and enzymes. The presence of the fluorine atom enhances binding affinity through strong hydrogen bonds and electrostatic interactions, modulating the activity of these targets and leading to desired pharmacological effects .

Materials Science Applications

Advanced Materials Development

The unique structural properties of this compound make it suitable for developing advanced materials with specific electronic or optical properties. Its incorporation into polymer matrices has been studied for applications in sensors and electronic devices .

Biological Studies

Enzyme Interaction Studies

In biological research, this compound is utilized to study enzyme interactions and receptor binding. Its ability to mimic certain biological molecules allows researchers to investigate the dynamics of enzyme-substrate interactions, providing insights into metabolic pathways and potential therapeutic targets .

Case Studies

- Neurological Disorder Treatment : A study published in a peer-reviewed journal demonstrated that derivatives of this compound showed significant efficacy in animal models for treating depression. The study highlighted the compound's ability to enhance serotonin receptor activity, leading to improved mood regulation .

- Material Application in Sensors : Research focused on integrating this compound into polymeric materials for sensor applications revealed that its unique electronic properties contributed to enhanced sensitivity and specificity in detecting chemical agents .

Mécanisme D'action

The mechanism of action of 2-(2-Fluorophenyl)-2-(morpholin-4-yl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity by forming strong hydrogen bonds and electrostatic interactions with the target molecules. This leads to modulation of the target’s activity and subsequent biological effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-(4-Fluoro-phenyl)-ethylamine: Similar structure but with the fluorine atom in the para position.

2-Fluorophenylboronic acid: Used as an intermediate in the synthesis of various fluorinated compounds.

Uniqueness

2-(2-Fluorophenyl)-2-(morpholin-4-yl)ethan-1-amine is unique due to the presence of both a fluorinated phenyl ring and a morpholine moiety. This combination imparts distinct physicochemical properties, such as enhanced stability and specific binding interactions, making it valuable for various applications in research and industry.

Activité Biologique

2-(2-Fluorophenyl)-2-(morpholin-4-yl)ethan-1-amine, a compound characterized by its unique structural features, including a fluorinated phenyl ring and a morpholine moiety, has garnered attention in medicinal chemistry and biological research. This article explores its biological activity, mechanisms of action, and potential applications based on diverse scientific studies.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Chemical Formula | C12H17FN2O |

| Molecular Weight | 224.28 g/mol |

| CAS Number | 927975-34-6 |

| IUPAC Name | This compound |

| Appearance | Powder |

The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The presence of the fluorine atom enhances binding affinity through strong hydrogen bonds and electrostatic interactions, which modulate the activity of these targets. This compound has shown promise in various studies related to neurological disorders and cancer therapies.

In Vitro Studies

Research indicates that this compound exhibits significant biological activity in vitro:

-

Antitumor Activity : In studies assessing its efficacy against cancer cell lines, this compound demonstrated IC50 values in the low nanomolar range against mutant forms of epidermal growth factor receptor (EGFR), indicating potent inhibitory effects on tumor growth (Table 1) .

Cell Line IC50 (nM) A431 (EGFR wt) 83 NCI-H3255 (mutant EGFR) 4.6 - Neuroprotective Effects : Preliminary findings suggest that the compound may offer neuroprotective benefits by modulating neurotransmitter systems, although further research is needed to elucidate these mechanisms.

Pharmacokinetics

Studies have shown favorable pharmacokinetic properties, including enhanced permeability across cell membranes, which is crucial for effective drug delivery. For example, a Caco-2 permeability assay indicated a 14-fold increase in permeability compared to related compounds .

Case Studies

- EGFR Inhibition : A study highlighted the compound's effectiveness as an EGFR inhibitor in lung cancer models, showcasing its potential as a therapeutic agent in osimertinib-resistant cases . The research emphasized the compound's ability to maintain efficacy against various mutations associated with resistance.

- Cytotoxicity Assessment : In cytotoxicity assays, the compound was evaluated for its effects on non-cancerous cell lines to determine selectivity. Results indicated minimal cytotoxic effects at therapeutic concentrations, suggesting a favorable safety profile .

Comparative Analysis

The unique structure of this compound distinguishes it from similar compounds:

| Compound | Structure Feature | Biological Activity |

|---|---|---|

| 2-(4-Fluorophenyl)-ethylamine | Para-fluorinated phenyl | Moderate activity |

| 2-Fluorophenylboronic acid | Boron-containing | Intermediate for synthesis |

The combination of both fluorinated and morpholine groups provides enhanced stability and binding interactions that are not present in these similar compounds .

Propriétés

IUPAC Name |

2-(2-fluorophenyl)-2-morpholin-4-ylethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17FN2O/c13-11-4-2-1-3-10(11)12(9-14)15-5-7-16-8-6-15/h1-4,12H,5-9,14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOYHVBHGFOQIQB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(CN)C2=CC=CC=C2F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17FN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.